molecular formula C21H24ClN3O2 B3989653 Ethyl 4-[4-(dimethylamino)anilino]-2-methylquinoline-6-carboxylate;hydrochloride

Ethyl 4-[4-(dimethylamino)anilino]-2-methylquinoline-6-carboxylate;hydrochloride

Cat. No.: B3989653
M. Wt: 385.9 g/mol
InChI Key: PLBDJGDBDZHNDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[4-(dimethylamino)anilino]-2-methylquinoline-6-carboxylate;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a quinoline core substituted with an ethyl ester and a dimethylamino group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(dimethylamino)anilino]-2-methylquinoline-6-carboxylate;hydrochloride typically involves multiple steps, starting with the formation of the quinoline core One common method involves the condensation of aniline derivatives with aldehydes or ketones, followed by cyclization to form the quinoline ring

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability. The use of catalysts and controlled reaction environments helps in achieving the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(dimethylamino)anilino]-2-methylquinoline-6-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The presence of the dimethylamino group allows for nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Ethyl 4-[4-(dimethylamino)anilino]-2-methylquinoline-6-carboxylate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is employed in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(dimethylamino)anilino]-2-methylquinoline-6-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the dimethylamino group can interact with cellular enzymes, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler analog with a similar core structure but lacking the ethyl ester and dimethylamino groups.

    Chloroquine: A well-known antimalarial drug with a quinoline core and additional substituents that enhance its biological activity.

    Neratinib: An anticancer drug with a quinoline core and specific functional groups that target epidermal growth factor receptors.

Uniqueness

Ethyl 4-[4-(dimethylamino)anilino]-2-methylquinoline-6-carboxylate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

ethyl 4-[4-(dimethylamino)anilino]-2-methylquinoline-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2.ClH/c1-5-26-21(25)15-6-11-19-18(13-15)20(12-14(2)22-19)23-16-7-9-17(10-8-16)24(3)4;/h6-13H,5H2,1-4H3,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBDJGDBDZHNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=C(C=C3)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[4-(dimethylamino)anilino]-2-methylquinoline-6-carboxylate;hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[4-(dimethylamino)anilino]-2-methylquinoline-6-carboxylate;hydrochloride
Reactant of Route 3
Reactant of Route 3
Ethyl 4-[4-(dimethylamino)anilino]-2-methylquinoline-6-carboxylate;hydrochloride
Reactant of Route 4
Reactant of Route 4
Ethyl 4-[4-(dimethylamino)anilino]-2-methylquinoline-6-carboxylate;hydrochloride
Reactant of Route 5
Reactant of Route 5
Ethyl 4-[4-(dimethylamino)anilino]-2-methylquinoline-6-carboxylate;hydrochloride
Reactant of Route 6
Reactant of Route 6
Ethyl 4-[4-(dimethylamino)anilino]-2-methylquinoline-6-carboxylate;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.